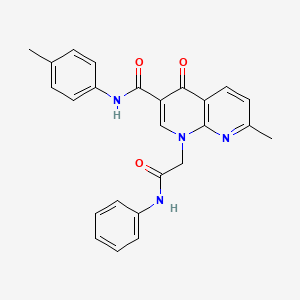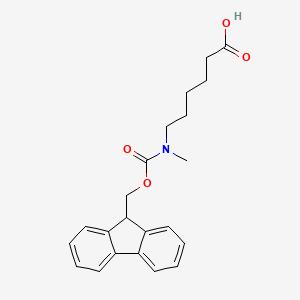![molecular formula C12H14ClN3S B2611751 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 696634-57-8](/img/structure/B2611751.png)
2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” is a heterocyclic organic compound . It is also known as “2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine dihydrochloride” with a CAS Number of 1609409-38-2 . The compound has a molecular weight of 326.68 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12ClN3S.2ClH/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8;;/h1-5H2,(H2,13,14,15);2*1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activities : Ashalatha et al. (2007) synthesized various derivatives of 2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, including compounds with anti-inflammatory, CNS depressant, and antimicrobial activities. The study highlights the chemical versatility and potential therapeutic applications of these compounds (Ashalatha et al., 2007).
Microwave-Assisted Synthesis : Abdalha et al. (2011) reported the microwave-assisted synthesis of derivatives, including the reaction of 2-Phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one with primary amines. This study demonstrates an efficient and rapid method for synthesizing such derivatives, which could be valuable in medicinal chemistry (Abdalha et al., 2011).
Efficient Synthetic Methods : Ding et al. (2003) developed new synthetic methods for 2-Substituted 5,6,7,8-Tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the flexibility in synthesizing these compounds, which could be useful in drug development and material science (Ding et al., 2003).
Pyrazino and Pyrazinothieno Derivatives Synthesis : Kulik et al. (2007) explored the synthesis of pyrazino[2,1-b]quinazolines and pyrazinothieno[3,2-d]pyrimidines, starting from 2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-ones. This research contributes to the understanding of chemical transformations and potential applications of these heterocyclic systems (Kulik et al., 2007).
Rapid Parallel Synthesis : Sun et al. (2005) developed a rapid parallel synthesis method for 2-Dialkylamino-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones. This method is significant for high-throughput synthesis and could find applications in drug discovery and development (Sun et al., 2005).
Pyrimidine Selanyl Derivatives Synthesis : Alshahrani et al. (2018) synthesized a series of 5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives, highlighting the chemical diversity and potential for creating novel compounds with unique properties (Alshahrani et al., 2018).
Crystal and Molecular Structure Analysis : Ziaulla et al. (2012) conducted X-ray characterization of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, providing insights into the structural aspects of these compounds. Such studies are crucial for understanding the physicochemical properties and potential applications in material science (Ziaulla et al., 2012).
Antimicrobial Activity of Substituted Compounds : Mittal et al. (2011) synthesized and evaluated the antibacterial and antifungal activities of substituted 5,6,7,8-tetrahydro Pyrido[4',3':4,5]Thieno[2,3-D]Pyrimidines. This research contributes to the search for new antimicrobial agents (Mittal et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of action
Many drugs and active compounds work by interacting with proteins in the body, often enzymes or receptors. These proteins are the “targets” of the compound. The compound “2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” would likely have a specific target or targets with which it interacts.
Propriétés
IUPAC Name |
2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-6-2-3-7-8(4-6)17-12-10(7)11(14)15-9(5-13)16-12/h6H,2-5H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUMGXVSTFXNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)

![(4-Propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2611674.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2611675.png)

![8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2611678.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid](/img/structure/B2611680.png)

![N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2611685.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2611686.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2611688.png)

